molecular formula C16H15N5S B12903400 Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- CAS No. 61051-55-6

Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)-

Cat. No.: B12903400
CAS No.: 61051-55-6
M. Wt: 309.4 g/mol
InChI Key: KZAPTMDJXZLOTJ-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a phthalazinyl ring system, which is further substituted with a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- typically involves the reaction of hydrazinecarbothioamide with a phthalazinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and high yield of the compound. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted hydrazones.

Scientific Research Applications

Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Hydrazinecarbothioamide, N-(phenylmethyl)-2-(1-phthalazinyl)- can be compared with other similar compounds, such as:

    Hydrazinecarbothioamide derivatives: These compounds share a similar core structure but differ in their substituents.

    Phthalazinyl hydrazones: These compounds have a phthalazinyl ring system and hydrazone group but may have different substituents.

Properties

61051-55-6

Molecular Formula

C16H15N5S

Molecular Weight

309.4 g/mol

IUPAC Name

1-benzyl-3-(phthalazin-1-ylamino)thiourea

InChI

InChI=1S/C16H15N5S/c22-16(17-10-12-6-2-1-3-7-12)21-20-15-14-9-5-4-8-13(14)11-18-19-15/h1-9,11H,10H2,(H,19,20)(H2,17,21,22)

InChI Key

KZAPTMDJXZLOTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC2=NN=CC3=CC=CC=C32

Origin of Product

United States

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